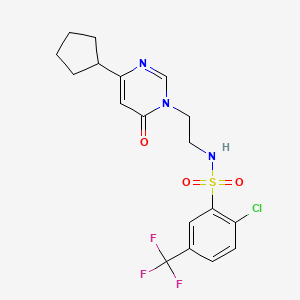

2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClF3N3O3S/c19-14-6-5-13(18(20,21)22)9-16(14)29(27,28)24-7-8-25-11-23-15(10-17(25)26)12-3-1-2-4-12/h5-6,9-12,24H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGALYBOOAQQBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClF3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the pyrimidine core: : Starting from a suitable precursor such as uracil, cyclopentyl derivatives are introduced through alkylation reactions.

Sulfone introduction: : The benzenesulfonamide moiety is incorporated using sulfonylation reactions with appropriate sulfonyl chlorides.

Chlorination: : The chlorine atom is introduced via electrophilic aromatic substitution.

Linkage formation: : The ethyl bridge connecting the pyrimidine and benzene rings is formed through a nucleophilic substitution or condensation reaction.

Industrial Production Methods

In an industrial setting, the preparation of this compound would likely involve optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow synthesis, automation, and real-time monitoring of reaction parameters could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, which may alter the electronic properties of the molecule.

Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially modifying the biological activity.

Substitution: : Replacement of one functional group with another, impacting the compound's reactivity and solubility.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl halides. Reaction conditions vary, but they often require controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

Major Products Formed

The major products of these reactions depend on the specific pathways and reagents used. Oxidation may yield hydroxylated derivatives, reduction could produce dechlorinated or desulfonylated products, and substitution might lead to compounds with modified functional groups, altering their biological or chemical properties.

Aplicaciones Científicas De Investigación

2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: : Used as a building block for synthesizing more complex molecules, investigating reaction mechanisms, or developing novel materials.

Biology: : Studied for its potential as an inhibitor of specific enzymes, receptors, or signaling pathways, aiding in the understanding of cellular processes.

Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer, inflammatory disorders, and infectious diseases.

Industry: : Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals, demonstrating its versatility and economic importance.

Mecanismo De Acción

The mechanism by which 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, either inhibiting or activating signaling pathways that regulate various biological functions. The exact pathways and targets depend on the context of its use, whether in a research or therapeutic setting.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound belongs to a class of sulfonamide-pyrimidine hybrids. Key analogs from literature and commercial catalogs (e.g., Biopharmacule Speciality Chemicals) include:

Table 1: Structural and Functional Comparison

Key Observations:

The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like BP 27790, which relies on a chloroacetyl group for reactivity .

Solubility and Bioavailability: The ethoxy and dimethylamino groups in BP 27791 improve aqueous solubility, whereas the target compound’s CF₃ and cyclopentyl groups may reduce solubility, necessitating formulation optimization .

Synthetic Complexity: The target compound’s pyrimidinone-ethyl linker requires multi-step synthesis, whereas analogs like BP 27790 with simpler methanesulfonamide structures are easier to synthesize .

Actividad Biológica

The compound 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide (CAS Number: 1396850-41-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and the introduction of various functional groups. The general synthetic route is outlined below:

- Formation of Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

- Introduction of Cyclopentyl Group : This is achieved through alkylation or acylation reactions.

- Formation of Sulfonamide Linkage : The final step involves the reaction of the intermediate with sulfonamide derivatives to form the desired compound.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown activity against various cancer cell lines, including breast and liver cancer cells. In vitro studies demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values often in the low micromolar range .

The biological activity of this compound is hypothesized to involve inhibition of specific kinases or enzymes that play critical roles in cell signaling pathways related to cancer progression. For example, some studies have suggested that similar sulfonamide derivatives act as inhibitors of p56lck, a kinase involved in T-cell activation and proliferation .

Study on Antiproliferative Effects

A study published in a peer-reviewed journal evaluated a series of sulfonamide derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-trifluoromethyl counterparts. Specifically, the compound was tested against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines, showing promising results with a significant reduction in cell viability at concentrations as low as 10 µM .

In Vivo Studies

In vivo experiments using animal models have also been conducted to assess the therapeutic potential of this compound. These studies revealed that administration of the compound led to a notable reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN3O3S |

| Molecular Weight | 341.8 g/mol |

| CAS Number | 1396850-41-1 |

| Anticancer Activity | Significant inhibition of cancer cell lines |

| IC50 Values | Low micromolar range (exact values vary) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.